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Introduction

Titanium diselenide (TiSez2) is a transition metal dichalcogenide (TMD) that has garnered
significant research interest due to its unique electronic properties, most notably the formation
of a commensurate 2x2x2 charge density wave (CDW) below a transition temperature
(T_CDW) of approximately 200 K in its bulk form.[1][2][3] This CDW transition involves a
periodic modulation of the charge density accompanied by a slight structural distortion. Raman
spectroscopy is a powerful, non-destructive optical technique ideal for probing the vibrational
properties (phonons) of materials. It is exceptionally well-suited for characterizing TiSez thin
films, as it can detect the subtle changes in the crystal lattice associated with the CDW phase
transition, and its sensitivity to layer number allows for the study of dimensionality effects.[4][5]

[6]7]

This application note provides a detailed overview and experimental protocols for using Raman
spectroscopy to characterize the structural and electronic phases of TiSe:z thin films.

Key Applications of Raman Spectroscopy for TiSe2
Characterization
Identification of Phonon Modes

In its normal state (above T_CDW), 1T-TiSez has two primary Raman-active modes:

 E_g mode: An in-plane vibrational mode, typically observed around 134-138 cm~2.[1][2][8]
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e A_1g mode: An out-of-plane vibrational mode, found at approximately 198-202 cm~1.[1][8]

The positions of these peaks can shift with the number of layers, generally moving to lower
energy (redshifting) as the film thickness increases.[4][6][8]

Detection of the Charge Density Wave (CDW) Phase

Below the T_CDW, the formation of a new superlattice causes phonons from the Brillouin zone
boundary (L-point) to fold back to the zone center (I'-point), making them Raman-active.[2][9]
The appearance of these new peaks is a clear signature of the CDW phase.

o E_g-CDW mode: An amplitude mode appearing near 70-75 cm~1.[2][9][10]

e A 1g-CDW mode: A strong amplitude mode appearing near 108-115 cm~1.[1][2][9][10]

Determination of CDW Transition Temperature (T_CDW)

The T_CDW can be precisely determined by monitoring the Raman spectra as a function of
temperature.[9] Key indicators of the transition include:

o Emergence of CDW Modes: The integrated intensity of the A_1g-CDW and E_g-CDW
modes decreases with increasing temperature and vanishes at T_CDW.[9]

e Phonon Mode Softening/Hardening: The position of the primary E_g phonon mode exhibits a
distinct change in its temperature-dependent behavior (a "kink") at the T_CDW.[4][5][6][8]

Probing Thickness and Substrate Effects

Raman spectroscopy can reveal how the CDW transition is influenced by the film's thickness
and its interaction with the substrate.

o Thickness Dependence: The T_CDW has been observed to first increase as the film
thickness decreases, before being suppressed in monolayers, potentially due to surface
oxidation or disorder.[4][6][8][9]

o Substrate Effects: The choice of substrate (e.g., SiOz vs. hexagonal Boron Nitride) can
significantly influence the T_CDW in ultrathin TiSez films.[1]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://arxiv.org/pdf/1610.01725
https://www.researchgate.net/publication/312055715_Raman_Characterization_of_the_Charge_Density_Wave_Phase_of_1T-TiSe2_From_Bulk_to_Atomically_Thin_Layers
https://pubs.acs.org/doi/abs/10.1021/acsnano.6b07737
https://pubmed.ncbi.nlm.nih.gov/28045499/
https://www.researchgate.net/publication/312055715_Raman_Characterization_of_the_Charge_Density_Wave_Phase_of_1T-TiSe2_From_Bulk_to_Atomically_Thin_Layers
https://www.researchgate.net/figure/Temperature-dependent-Raman-scattering-spectra-of-TiSe-2-The-inset-shows-the_fig1_9067361
https://web.spms.ntu.edu.sg/~yuting/Publications/Publication%202018/Large-Area%20Atomic%20Layers%20of%20the%20Charge-Density-Wave%20Conductor%20TiSe2.pdf
https://www.researchgate.net/figure/Temperature-dependent-Raman-scattering-spectra-of-TiSe-2-The-inset-shows-the_fig1_9067361
https://web.spms.ntu.edu.sg/~yuting/Publications/Publication%202018/Large-Area%20Atomic%20Layers%20of%20the%20Charge-Density-Wave%20Conductor%20TiSe2.pdf
https://pubs.aip.org/aip/apm/article/10/1/011103/2834836/Charge-density-wave-activated-excitons-in-TiSe2
https://arxiv.org/pdf/1610.01725
https://www.researchgate.net/figure/Temperature-dependent-Raman-scattering-spectra-of-TiSe-2-The-inset-shows-the_fig1_9067361
https://web.spms.ntu.edu.sg/~yuting/Publications/Publication%202018/Large-Area%20Atomic%20Layers%20of%20the%20Charge-Density-Wave%20Conductor%20TiSe2.pdf
https://pubs.aip.org/aip/apm/article/10/1/011103/2834836/Charge-density-wave-activated-excitons-in-TiSe2
https://web.spms.ntu.edu.sg/~yuting/Publications/Publication%202018/Large-Area%20Atomic%20Layers%20of%20the%20Charge-Density-Wave%20Conductor%20TiSe2.pdf
https://web.spms.ntu.edu.sg/~yuting/Publications/Publication%202018/Large-Area%20Atomic%20Layers%20of%20the%20Charge-Density-Wave%20Conductor%20TiSe2.pdf
https://pubs.acs.org/doi/abs/10.1021/acsnano.6b07737
https://www.semanticscholar.org/paper/Raman-Characterization-of-the-Charge-Density-Wave-Duong-Ryu/74b31b1599cc00719aafec7b26302797efe2f537
https://pubmed.ncbi.nlm.nih.gov/28045499/
https://www.researchgate.net/publication/312055715_Raman_Characterization_of_the_Charge_Density_Wave_Phase_of_1T-TiSe2_From_Bulk_to_Atomically_Thin_Layers
https://pubs.acs.org/doi/abs/10.1021/acsnano.6b07737
https://pubmed.ncbi.nlm.nih.gov/28045499/
https://www.researchgate.net/publication/312055715_Raman_Characterization_of_the_Charge_Density_Wave_Phase_of_1T-TiSe2_From_Bulk_to_Atomically_Thin_Layers
https://web.spms.ntu.edu.sg/~yuting/Publications/Publication%202018/Large-Area%20Atomic%20Layers%20of%20the%20Charge-Density-Wave%20Conductor%20TiSe2.pdf
https://arxiv.org/pdf/1610.01725
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Data Presentation: Raman Peak Assignments

The following tables summarize the key Raman modes observed in TiSez thin films.

Table 1: Raman Modes of TiSe2 in Normal and CDW Phases

Approximate

Phase Mode Symmetry Wavenumber Description
(cm™)
Normal (> Primary lattice
E_g In-plane ~134 - 138 ] ]
T_CDW) vibration.[1][2][8]
Normal (> Primary lattice
A 1g Out-of-plane ~198 - 202 o
T_CDW) vibration.[1][8]
Zone-folded
transverse
CDW (< T_CDW) E_g-CDW In-plane ~70-75 )
acoustic phonon.
[21[9][10]
Zone-folded
transverse

CDW (< T_CDW) A _1g-CDW Out-of-plane ~108 - 115 ,
acoustic phonon.

[1](2][9][10]

Table 2: Example of Thickness-Dependent CDW Transition Temperatures for CVD-Grown
TiSez on SiO2/Si

Film Thickness (nm) T_CDW (K) Reference
22 ~187.5 [9]
3.7 ~212.5 [9]
1.4 (Monolayer) ~202.5 [9]

Note: T_CDW values can vary based on synthesis method, substrate, and sample quality.
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Experimental Protocols
Protocol for Sample Preparation

Objective: To prepare TiSe:z thin films on a suitable substrate for Raman analysis.
Methods:
e Mechanical Exfoliation (Scotch Tape Method):

o Materials: Bulk 1T-TiSez crystal, high-quality adhesive tape, SiO2/Si substrate (with a 285-
300 nm oxide layer for optimal optical contrast).

o Procedure: a. Press the adhesive tape firmly onto the bulk TiSez crystal. b. Peel the tape
off. The tape will now have several layers of TiSez attached. c. Fold the tape and press it
against itself repeatedly to progressively thin the TiSez layers. d. Press the tape firmly onto
the cleaned SiO2/Si substrate and then slowly peel it back. This will transfer thin flakes
onto the substrate. e. Identify monolayer and few-layer flakes using an optical microscope
based on their contrast. Confirm thickness with Atomic Force Microscopy (AFM).

e Chemical Vapor Deposition (CVD):
o CVD allows for the growth of large-area, uniform thin films.[9]

o Procedure (General): This typically involves reacting titanium (e.g., from TiOz2) and
selenium precursors at elevated temperatures (e.g., Se heated to ~300 °C) in a furnace,
with the substrate placed downstream.[9] Specific growth parameters must be optimized.

Crucial Consideration: TiSe2 can oxidize when exposed to air, which can suppress the CDW

order.[9] For sensitive measurements, sample preparation and transfer to the Raman system
should be performed in an inert environment (e.g., a glove box), and measurement should be
conducted under vacuum.[9]

Protocol for Temperature-Dependent Raman
Spectroscopy

Objective: To acquire Raman spectra of TiSez thin films across the CDW phase transition.
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Instrumentation:

A confocal Raman microscope system.
A visible-light laser (e.g., 532 nm or 633 nm).[7][11]

A temperature-controlled stage or cryostat capable of operating from cryogenic temperatures
(e.g., 80 K) to above room temperature.[9][12]

A high-resolution spectrometer with a cooled CCD detector.

Procedure:

Sample Mounting: Mount the substrate with TiSe2 flakes onto the sample holder of the
temperature-controlled stage.

System Purge/Evacuation: If possible, place the stage under vacuum to prevent surface
contamination and oxidation during measurement.[9]

Locate Flake: Using the microscope, locate a thin film flake of interest.

Initial Spectrum: Acquire a preliminary spectrum at room temperature to confirm the
presence of the E_g and A_1g peaks.

Laser Power Optimization: Use the lowest possible laser power (typically < 1 mW) that
provides an adequate signal-to-noise ratio.[7] This is critical to avoid laser-induced heating,
which can locally alter the sample temperature and shift the apparent T_CDW.

Temperature Sweep: a. Cool the sample down to the lowest desired temperature (e.g., 80
K). b. Allow the temperature to stabilize at each setpoint for several minutes before
measurement. c. Acquire a Raman spectrum. Ensure to collect data in the low-frequency
region (< 250 cm™?) to observe all relevant peaks. d. Slowly increase the temperature in
discrete steps (e.g., 10-15 K for a broad sweep, 2-5 K when near the transition). e. Repeat
the spectrum acquisition at each temperature point until well above the expected transition
(e.g., 250 K).

Protocol for Data Analysis
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Objective: To extract quantitative parameters (peak position, intensity, width) from the acquired
Raman spectra.

Software: Use spectral analysis software capable of baseline correction and peak fitting (e.g.,
packages with options for Lorentzian, Gaussian, or Voigt profiles).[13][14]

Procedure:

Baseline Correction: For each spectrum, subtract the underlying background signal (e.g.,
from fluorescence or substrate).

o Peak Fitting: a. Fit the E_g and A_1g peaks in the normal state spectra with a suitable peak
profile (e.g., a pseudo-Voigt function, which is a mix of Gaussian and Lorentzian shapes).[14]
b. For spectra below T_CDW, include additional peaks in the model to fit the emergent E_g-
CDW and A_1g-CDW modes.

o Parameter Extraction: From the fits, extract the center position, integrated intensity, and full
width at half-maximum (FWHM) for each peak at every temperature.

o Data Plotting: a. Plot the peak position of the E_g mode as a function of temperature to
identify the transition point. b. Plot the integrated intensity of the A_1g-CDW mode as a
function of temperature. The temperature at which this intensity extrapolates to zero
corresponds to T_CDW.[9]

Mandatory Visualizations
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Caption: Experimental workflow for Raman characterization of TiSez thin films.
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Caption: Relationship between temperature, phase, and Raman spectra in TiSez.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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